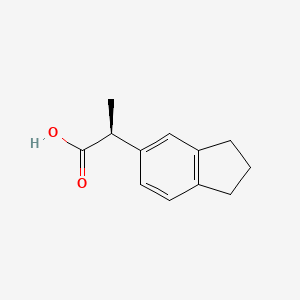![molecular formula C18H20N2O3 B2638765 3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide CAS No. 250714-75-1](/img/structure/B2638765.png)
3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide” is an organic compound . It belongs to the class of compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide” can be represented by the SMILES stringCOC1=C(N2CCOCC2)C=CC(N)=C1 . This indicates that the compound contains a morpholine ring and a benzene ring linked to each other .
科学的研究の応用
Metabolism and Disposition Studies
3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide has been studied for its metabolic pathways and disposition in the human body. For instance, the novel orexin 1 and 2 receptor antagonist SB-649868, structurally related to benzamide compounds, was observed for its disposition and metabolism. The study highlighted the compound's extensive metabolism, with principal elimination via feces and minor excretion through urine. Notably, oxidation of the benzofuran ring was a significant metabolic pathway. The compound and its metabolites were the main circulating components, emphasizing the compound's comprehensive metabolic transformation in the human body (Renzulli et al., 2011).
Diagnostic Imaging and Radiopharmaceutical Applications
Benzamide derivatives have been utilized in diagnostic imaging, particularly in the detection of melanoma metastases. For example, [123I]-(S)-IBZM, a radiolabeled benzamide, was used for melanoma imaging due to its ability to bind to melanin or membrane receptors in melanoma cells. The study showed promising results in detecting cutaneous lesions, lymph nodes, and pulmonary metastases, demonstrating the compound's potential as a diagnostic tool in oncology (Maffioli et al., 1994). Additionally, benzamide derivatives like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been studied for visualizing primary breast tumors. The compound's preferential binding to sigma receptors overexpressed on breast cancer cells showed promising results in tumor visualization, suggesting its potential use in assessing tumor proliferation (Caveliers et al., 2002).
Biochemical Studies and Neurological Applications
The compound and its derivatives have been involved in various biochemical and neurological studies. For instance, metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG) in cerebrospinal fluid and vanillylmandelic acid in urine were studied in relation to hypertension, indicating the involvement of central catecholamines in the condition (Saran et al., 1978). Furthermore, research on MHPG levels in acute stroke patients suggested an increase in central noradrenergic neuron activity at the onset of stroke, with potential implications for clinical state and prognosis (Kanda et al., 1991).
Environmental and Exposure Studies
Compounds structurally related to benzamide have also been studied for their presence and effects in the environment. For example, phenolic and methoxylated organohalogen contaminants (OHCs), including compounds similar to benzamide derivatives, were investigated for their dietary exposure and differential partitioning between breast milk and serum (Fujii et al., 2014).
特性
IUPAC Name |
3-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-4-2-3-14(13-17)18(21)19-15-5-7-16(8-6-15)20-9-11-23-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGBUZAVLPEGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)
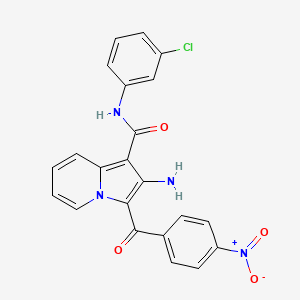
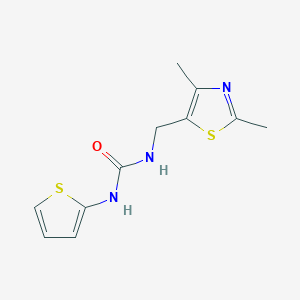
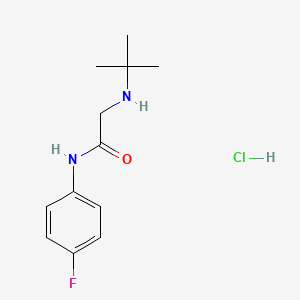
![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)
![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)
![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2638693.png)
![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2638694.png)

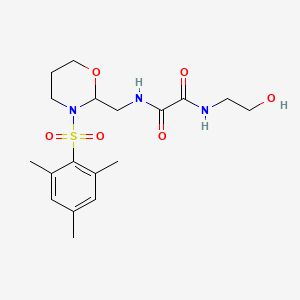
![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2638701.png)
![4-Methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2638702.png)
